2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one

Lipophilicity Physicochemical property prediction Drug design

2,3-Dimethyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic small molecule built on the imidazo[4,5-b]pyridine core, a recognized purine-mimetic scaffold widely exploited in kinase inhibitor design. The molecule carries a trifluoromethyl group at position 7, a carbonyl at position 5, and methyl substituents at positions 2 and 3.

Molecular Formula C9H8F3N3O
Molecular Weight 231.17 g/mol
Cat. No. B15149279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one
Molecular FormulaC9H8F3N3O
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)NC(=O)C=C2C(F)(F)F
InChIInChI=1S/C9H8F3N3O/c1-4-13-7-5(9(10,11)12)3-6(16)14-8(7)15(4)2/h3H,1-2H3,(H,14,16)
InChIKeyYNAZHNLCUYLUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one – A Trifluoromethyl-Substituted Imidazopyridinone Scaffold for Kinase-Targeted Discovery


2,3-Dimethyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic small molecule built on the imidazo[4,5-b]pyridine core, a recognized purine-mimetic scaffold widely exploited in kinase inhibitor design [1]. The molecule carries a trifluoromethyl group at position 7, a carbonyl at position 5, and methyl substituents at positions 2 and 3. This substitution pattern distinguishes it from other imidazo[4,5-b]pyridine derivatives and from the parent purine scaffold, offering a unique vector for modulating target selectivity, lipophilicity, and metabolic stability [2].

Why Imidazo[4,5-b]pyridine Analogs Cannot Be Interchanged: The Critical Contribution of the 7-CF₃ and 5-Oxo Substituents in 2,3-Dimethyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one


Within the imidazo[4,5-b]pyridine family, seemingly conservative structural modifications—altering the halogenation pattern, removing the carbonyl, or shifting the methyl positions—can drastically redirect kinase selectivity, drop potency by orders of magnitude, or eliminate oral bioavailability [1]. The 7-CF₃ group in the title compound provides a combination of strong electron withdrawal and increased lipophilicity that is absent in 7-H, 7-CH₃, or even 7-CHF₂ analogs; the 5(4H)-one introduces a hydrogen‑bond acceptor that can be essential for anchoring the inhibitor in the ATP pocket . These features cannot be replicated by generic “imidazo[4,5-b]pyridine” building blocks, making direct substitution unreliable without comparative biological data.

2,3-Dimethyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage: 7-CF₃ Increases logD vs. 7-CHF₂ and 7-H Analogs

The 7-trifluoromethyl substituent raises calculated logD₇.₄ by approximately 1.0–1.5 log units relative to the 7-difluoromethyl analog and by ≈2.5 log units relative to the 7-H derivative, based on class-level structure–property relationships reported for imidazo[4,5-b]pyridines [1]. This increase can enhance passive membrane permeability, a critical parameter for intracellular kinase engagement [2].

Lipophilicity Physicochemical property prediction Drug design

Metabolic Stability: 7-CF₃ Blocks Oxidative Metabolism at the C7 Position

In matched molecular pair analyses across heterocyclic series, replacement of a benzylic hydrogen or methyl with a trifluoromethyl group consistently reduces intrinsic clearance in human liver microsomes by 3- to 10‑fold [1]. For the 7-CF₃ imidazo[4,5-b]pyridin-5-one scaffold, this is expected to confer superior metabolic stability compared to the 7-methyl or 7-H analogs, which are susceptible to CYP‑mediated oxidation [2].

Metabolic stability Cytochrome P450 Lead optimization

Kinase Selectivity: 5-Oxo and 7-CF₃ Substituents Differentiate Binding vs. Purine and Non-Oxo Imidazopyridine Scaffolds

In the TrkA inhibitor series reported by Wang et al., imidazo[4,5-b]pyridines bearing a 5‑oxo group and a 7‑aryl/heteroaryl substituent achieved sub‑nanomolar TrkA IC₅₀ values (e.g., AZ‑23: IC₅₀ = 0.2 nM) [1]. Removal of the 5‑oxo or replacement of the 7‑substituent with smaller groups raised IC₅₀ values into the micromolar range, indicating that the 5(4H)-one and 7‑CF₃ combination can be a critical determinant of potency and selectivity [2].

Kinase selectivity TrkA inhibition ATP-binding pocket

Synthetic Accessibility: One-Pot Construction of the 7-CF₃-Imidazo[4,5-b]pyridine Core

A practical one‑pot synthesis of 7‑trifluoromethyl-substituted imidazo[4,5-b]pyridines has been reported, in which an in situ generated 5‑aminoimidazole reacts with a 1,3‑CCC‑biselectrophile to deliver the desired scaffold in moderate to good yields (40–75%) without requiring protecting‑group manipulations . This route is significantly shorter than multi‑step purine‑based syntheses, reducing lead time for procurement and lowering cost‑per‑gram for early discovery supplies.

One-pot synthesis 1,3-biselectrophile Building block supply

2,3-Dimethyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one – Preferred Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Lead Generation Targeting TrkA, Raf, or Aurora Kinases

The imidazo[4,5-b]pyridin-5-one core bearing a 7-CF₃ group is pre‑validated by sub‑nanomolar TrkA inhibitors such as AZ‑23 [1]. The title compound can serve as a versatile template for structure‑based design of ATP‑competitive inhibitors, leveraging the 5‑oxo group for hinge‑region hydrogen bonding and the 7‑CF₃ for filling a lipophilic back pocket. This scaffold is particularly suited for programs requiring rapid hit‑to‑lead expansion, given its efficient one‑pot synthesis .

Metabolic Stability Screening Libraries

Because the 7‑CF₃ substituent imparts resistance to CYP‑mediated oxidation [1], the compound is a strong candidate for inclusion in focused libraries designed to identify metabolically robust kinase inhibitors. Its predicted logD range (≈1.8–2.2) balances permeability and solubility, reducing the risk of late‑stage attrition due to poor pharmacokinetics.

Chemical Probe Development for Target Validation

The combination of a well‑characterized synthetic route and a defined kinase‑inhibitor pharmacophore makes the title compound an attractive starting point for chemical probe development. SAR data from close analogs [1] indicate that substituent modifications at positions 2, 3, and 7 can tune selectivity across the kinome, enabling the design of subtype‑selective probes with minimal off‑target activity.

Comparative Physicochemical and ADME Benchmarking

The 7‑CF₃‑5‑oxo substitution pattern provides a distinct physicochemical profile relative to 7‑CHF₂ and 7‑H analogs (estimated logD difference +1.0 to +2.5 [1]). This makes the compound a useful benchmarking tool for assessing the impact of fluorination on membrane permeability, protein binding, and metabolic clearance in a side‑by‑side fashion with its less‑fluorinated counterparts.

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